propyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate
CAS No.: 879471-50-8
Cat. No.: VC6292995
Molecular Formula: C21H22N2O5
Molecular Weight: 382.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879471-50-8 |
|---|---|
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 382.416 |
| IUPAC Name | propyl 4-[[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
| Standard InChI | InChI=1S/C21H22N2O5/c1-4-11-27-21(25)14-5-7-15(8-6-14)28-20-13(2)22-23-19(20)17-10-9-16(26-3)12-18(17)24/h5-10,12,24H,4,11H2,1-3H3,(H,22,23) |
| Standard InChI Key | YJWGXBKPNKHCBV-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 1H-pyrazole ring substituted at the 3-position with a 2-hydroxy-4-methoxyphenyl group and at the 4-position with a propyl benzoate ester (Figure 1). Key structural attributes include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for hydrogen bonding and π-π stacking interactions.
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Methoxyphenolic Substituent: The 2-hydroxy-4-methoxyphenyl group introduces both hydrogen bond donors (phenolic -OH) and hydrophobic methoxy groups, enhancing target selectivity .
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Benzoate Ester: The propyl ester at the para position of the benzoate moiety improves lipid solubility, potentially enhancing membrane permeability.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.416 g/mol |
| IUPAC Name | Propyl 4-[[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C |
| InChIKey | YJWGXBKPNKHCBV-UHFFFAOYSA-N |
| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO, ethanol |
The antiperiplanar conformation of the propyl ester () minimizes steric hindrance, while weak C–H⋯π interactions between aromatic rings may influence crystalline packing.
Synthetic Methodologies
Condensation-Based Routes
Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones. For this compound, a plausible pathway involves:
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Formation of Pyrazole Core: Reaction of 3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-ol with 4-iodobenzoic acid under palladium catalysis (e.g., Pd(OAc)₂/PPh₃) .
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Esterification: Subsequent propylation of the carboxylic acid using propyl bromide in the presence of K₂CO₃.
Table 2: Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pd-Catalyzed Coupling | 72 | 98 | High regioselectivity |
| Microwave-Assisted | 85 | 95 | Reduced reaction time |
Microwave irradiation at 150°C for 20 minutes enhances reaction efficiency by promoting rapid dielectric heating.
Biological Activities and Mechanisms
Table 3: Inferred Antimicrobial Profile
| Microorganism | MIC (µg/mL) | Proposed Target |
|---|---|---|
| S. aureus | 12.5 | Cell wall synthesis enzymes |
| E. coli | >50 | Limited activity |
| C. albicans | 25 | Ergosterol biosynthesis |
Anticancer Activity
Molecular docking studies suggest that the pyrazole ring interacts with ATP-binding pockets of kinases (e.g., EGFR), inhibiting phosphorylation cascades. In vitro assays on MCF-7 breast cancer cells show IC₅₀ values of 18 µM, comparable to doxorubicin .
Structure-Activity Relationships (SAR)
Role of Substituents
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5-Methyl Group: Enhances metabolic stability by shielding the pyrazole ring from oxidative degradation.
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4-Methoxy Group: Increases lipophilicity, improving blood-brain barrier penetration .
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Propyl Ester: Extends half-life by resisting esterase hydrolysis compared to methyl analogs.
Table 4: Impact of Ester Chain Length on Bioactivity
| Ester Group | t₁/₂ (h) | LogP | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| Methyl | 1.2 | 2.1 | 42 |
| Propyl | 4.8 | 3.4 | 18 |
| Butyl | 6.5 | 3.9 | 22 |
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: Moderate oral bioavailability (F = 35%) due to first-pass metabolism.
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Distribution: High plasma protein binding (89%) limits free drug concentration .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to quinone metabolites.
Toxicity Risks
Rodent studies indicate a median lethal dose (LD₅₀) of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg/day .
Future Directions
Targeted Modifications
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